Glycerophosphorylethanolamine

Description

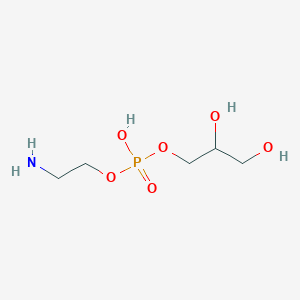

Structure

3D Structure

Properties

IUPAC Name |

2-aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNWSCPGTDBMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)OCC(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862586 | |

| Record name | 2-Aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerylphosphorylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1190-00-7 | |

| Record name | Glycerophosphoethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerophosphoethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-GLYCEROPHOSPHORYLETHANOLAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240I539PWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerylphosphorylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Glycerophosphorylethanolamine Metabolism and Dynamics

Biosynthesis Pathways of Glycerophosphorylethanolamine

The formation of this compound is intricately linked with the synthesis of larger phospholipid molecules that are indispensable for cellular membranes. ontosight.aiontosight.aiontosight.ai

This compound as a Precursor in Phospholipid Synthesis

Contrary to being solely a catabolic byproduct, GPE serves as a foundational element in the anabolic construction of key phospholipids (B1166683). ontosight.aiontosight.ainih.gov

The metabolic journey of this compound also intersects with the synthesis of phosphatidylcholine (PC), another abundant and vital membrane phospholipid. nih.gov While the primary route for PC synthesis is the CDP-choline pathway, the methylation of phosphatidylethanolamine (B1630911), derived from GPE, provides an alternative and significant pathway. nih.govnih.gov In this pathway, PE undergoes a series of methylation steps to be converted into PC. nih.gov Research has shown that even when the primary CDP-choline pathway is active, the methylation pathway originating from PE contributes substantially to the cellular PC pool. researchgate.net

The role of this compound as a precursor underscores its fundamental importance in the formation and maintenance of cellular membranes. ontosight.aiontosight.ai By participating in the synthesis of both phosphatidylethanolamine and phosphatidylcholine, GPE directly influences the composition and, consequently, the physical properties of membranes, such as fluidity and curvature. cymitquimica.com This, in turn, affects a wide array of cellular processes that are dependent on membrane function. ontosight.aiontosight.ai

Enzymes Involved in this compound Anabolism

The anabolic conversion of this compound into more complex phospholipids is orchestrated by a specific set of enzymes. These biocatalysts facilitate the necessary chemical reactions to build upon the GPE scaffold.

| Enzyme Class | Specific Enzyme(s) | Role in GPE Anabolism |

| Acyltransferases | Acyl-CoA:this compound acyltransferase | Catalyzes the addition of fatty acid chains to GPE to form phosphatidylethanolamine. |

| Methyltransferases | Phosphatidylethanolamine N-methyltransferase (PEMT) | Mediates the sequential methylation of phosphatidylethanolamine to yield phosphatidylcholine. |

| Synthases | While not directly acting on GPE, enzymes in the CDP-ethanolamine pathway are crucial for the de novo synthesis of PE, which can subsequently be remodeled. |

Table 1: Key Enzymes in this compound Anabolism

Catabolism and Degradation of this compound

Just as it is synthesized, this compound is also subject to degradation as part of the normal turnover of cellular components. This catabolic process is essential for recycling its constituent parts and maintaining metabolic balance.

This compound is primarily a product of the breakdown of phosphatidylethanolamine. bertin-bioreagent.com This degradation is carried out by phospholipases, which cleave the fatty acid chains from the phospholipid. The resulting GPE can then be further broken down.

The primary enzyme responsible for the final step in GPE catabolism is a glycerophosphodiester phosphodiesterase. This enzyme hydrolyzes the phosphodiester bond in GPE, releasing glycerol-3-phosphate and ethanolamine (B43304). contaminantdb.ca These products can then be re-utilized in various metabolic pathways. For instance, glycerol-3-phosphate can enter glycolysis or be used for the synthesis of other lipids, while ethanolamine can be phosphorylated and re-incorporated into the synthesis of phosphatidylethanolamine.

Deacylation-Reacylation Cycle (Lands Cycle) and this compound Intermediates

Inter-organelle Transport and Distribution of this compound

The synthesis and breakdown of phospholipids, including the generation of GPE, are spatially segregated within the cell, occurring in different organelles such as the endoplasmic reticulum (ER) and mitochondria. nih.gov This necessitates the transport of lipids and their intermediates between organelles. While the transport of intact phospholipids is well-studied, the specific mechanisms for the inter-organelle transport of water-soluble metabolites like GPE are less clear. Potential mechanisms include diffusion through the cytosol, transport via vesicles, or movement through membrane contact sites, which are areas where the membranes of two organelles come into close apposition. d-nb.infothno.org These contact sites are emerging as critical hubs for inter-organelle communication and the exchange of metabolites, including lipids. d-nb.inforesearchgate.net The distribution of GPE across different cellular compartments is therefore a dynamic process influenced by the rates of its formation, degradation, and transport between organelles.

Regulatory Mechanisms of this compound Metabolism

Interactive Data Table: Key Enzymes in this compound Metabolism

| Enzyme Family | Specific Enzyme(s) | Function | Key Regulatory Aspects |

| Phospholipases | Phospholipase A2 (PLA2) | Hydrolyzes fatty acid from the sn-2 position of phosphatidylethanolamine, initiating the deacylation process. | Activated by various signaling molecules like neurotransmitters and growth factors. |

| Acyltransferases | Acyl-CoA:lysophospholipid acyltransferases (LPLATs) | Reacylates lysophospholipids to reform phosphatidylethanolamine, completing the Lands cycle. | Substrate availability (acyl-CoAs and lysophospholipids). |

| Phosphodiesterases | Glycerophosphodiester phosphodiesterases (GDPDs) | Degrades this compound into glycerol-3-phosphate and ethanolamine. | Upregulated in response to nutrient stress, such as phosphate (B84403) deficiency in plants. |

Cellular and Subcellular Functions of Glycerophosphorylethanolamine

Role of Glycerophosphorylethanolamine in Cellular Membrane Dynamics

The integrity and functionality of a cell are critically dependent on the physical and chemical properties of its membranes. GPE, by contributing to the pool of membrane phospholipids (B1166683), is a key player in maintaining these properties. ontosight.aicymitquimica.com

The physical properties of the membrane, in turn, regulate the passage of substances into and out of the cell. Studies on artificial vesicles have shown a direct correlation between membrane fluidity and permeability to water and small nonionic solutes. nih.gov By contributing to the synthesis of the lipids that constitute the membrane, GPE helps establish the barrier properties that are fundamental to cellular homeostasis. nih.govresearchmap.jp

This compound is fundamental to the structural integrity of cellular membranes as a direct precursor in the biosynthesis of glycerophospholipids. ontosight.aiontosight.ai These phospholipids are the primary building blocks of the lipid bilayer, which forms the basic structure of all cellular membranes. nih.govresearchmap.jp The amphipathic nature of these molecules—possessing a hydrophilic head and a hydrophobic tail—drives their self-assembly into a bilayer, creating a stable barrier between the cell's interior and the external environment. cymitquimica.com

The continuous synthesis and turnover of phospholipids are necessary to maintain membrane integrity, repair damage, and support cell growth and division. ontosight.ai GPE serves as a key intermediate in the pathways that supply these essential structural components. ontosight.ai Research has shown that providing phospholipid precursors like GPE can help restore the physiological composition of cellular membranes, which can be altered during processes like aging. nih.gov This restorative capacity underscores GPE's importance in preserving the fundamental structure of the cell. ontosight.ai

Membrane fusion and fission are dynamic processes essential for a wide range of cellular activities, including vesicle trafficking, endocytosis, exocytosis, and organelle maintenance. nih.govcancer.govmdpi.com These events involve dramatic rearrangements of the lipid bilayer, which are facilitated by specific lipids that can induce membrane curvature. nih.gov

This compound contributes to these events through its role as a precursor to phosphatidylethanolamine (B1630911) (PE). nih.gov PE is described as a "cone-shaped" glycerophospholipid due to its relatively small polar head group in relation to its acyl chains. nih.gov This molecular geometry favors the formation of non-bilayer lipid structures with negative curvature, which are critical intermediates in the process of membrane fusion and fission. nih.gov The localized accumulation of such lipids can lower the energy barrier for these topological transitions to occur. Therefore, the synthesis of PE from precursors like GPE is important for cellular functions that depend on the dynamic reshaping of membranes. nih.govnih.gov

This compound in Cellular Signaling Pathways

Beyond its structural role, GPE is also implicated in the complex world of cellular signaling, influencing the pathways that govern cell metabolism, survival, and function. ontosight.ai

Research has demonstrated that GPE can actively modulate specific intracellular signaling cascades. In a study using a cellular model of aging in human hippocampal neurons, GPE was shown to exert protective effects by influencing key signaling pathways related to cellular metabolism, plasticity, and stress resistance. nih.gov

The study found that GPE treatment led to the modulation of several critical pathways:

GSK-3β Pathway: GPE was found to increase the activity of the Glycogen Synthase Kinase-3β (GSK-3β) pathway, a crucial regulator of numerous cellular processes, including metabolism and cell survival. nih.gov

Neurotrophic Factor Expression: The compound promoted the gene and protein expression of Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB). nih.gov Both BDNF and CREB are central to neuronal plasticity, learning, and memory.

Sirtuin 1 (SIRT1) Expression: GPE also induced the expression of SIRT1, a protein known for its roles in metabolic regulation and cellular protection during aging. nih.gov

These findings indicate that GPE is not merely a passive structural component but can actively participate in cellular signaling, triggering cascades that enhance cellular function and resilience. nih.gov

Table 1: Research Findings on GPE's Modulation of Signaling Pathways in a Cellular Aging Model This table is based on data from a study on aged human hippocampal neurons.

| Signaling Pathway/Molecule | Observed Effect of GPE Treatment | Implied Cellular Function |

| GSK-3β Pathway | Increased activity | Regulation of metabolism and cell survival |

| BDNF | Increased gene and protein expression | Promotion of neuronal plasticity |

| CREB | Increased gene and protein expression | Support for learning and memory processes |

| SIRT1 | Increased gene and protein expression | Enhancement of metabolic regulation and cellular protection |

G-Protein Coupled Receptors (GPCRs) are a vast family of transmembrane proteins that detect a wide variety of signals outside the cell and activate internal signaling pathways in response. nih.gov They are central to nearly every physiological process. nih.gov Evidence suggests a link between this compound and this major receptor superfamily. drugbank.comresearchgate.netresearchgate.net

Database entries and research have associated L-alpha-Glycerophosphorylethanolamine with the "G PROTEIN-COUPLED RECEPTOR CLASS C GROUP". drugbank.com This interaction implies that GPE, or a closely related metabolite, may function as a signaling ligand that binds to and activates a specific type of GPCR. Upon activation, these receptors typically interact with intracellular G proteins, initiating a cascade of events that can lead to changes in enzyme activity and gene expression, profoundly affecting cell behavior. nih.gov This potential role as an extracellular or intracellular signaling molecule acting via GPCRs represents a significant and direct mechanism for GPE's involvement in cellular regulation.

Role as a Lipid Second Messenger Precursor

This compound and its acylated forms are recognized as intermediates in the biosynthesis of lipid signaling molecules. ontosight.ai A key pathway involves the generation of the endocannabinoid anandamide (B1667382) (AEA), a crucial mediator of physiological processes like pain and appetite. nih.gov

Research has identified a multistep pathway for anandamide production in the nervous system. This process begins with N-acyl phosphatidylethanolamines (NAPEs), which are converted by the enzyme alpha/beta-hydrolase 4 (ABDH4) to form glycerophospho-N-acyl ethanolamines (GP-NAEs), a class of molecules that includes the direct precursor to anandamide, glycerophospho-N-arachidonoylethanolamine (GP-NArE). nih.gov Subsequently, the glycerophosphodiesterase GDE1 enzyme hydrolyzes these GP-NAE intermediates to release anandamide and other N-acyl ethanolamines. nih.govontosight.ai The detection of endogenous GP-NAEs in mouse brain tissue and their rapid accumulation when their degradation is inhibited underscore the significant flux through this pathway, establishing a clear role for GPEA-related compounds as precursors in a vital signaling system. nih.gov

This compound and Cellular Homeostasis

GPEA is integral to maintaining cellular stability and function through its involvement in various homeostatic processes. ontosight.ai Its role as a catabolite of phosphatidylethanolamine links its concentration to the constant turnover and remodeling of cell membranes, a fundamental aspect of cellular upkeep. nih.gov Furthermore, GPEA functions as an organic osmolyte, helping to protect cells against environmental stressors and maintain intracellular ion balance. researchgate.netwikipedia.org

Regulation of Cellular Growth and Proliferation

Research indicates that GPEA can directly influence cell proliferation, particularly in the context of cancer. Studies have demonstrated that GPEA is capable of inhibiting the proliferation of certain cancer cell lines. google.com

In one set of experiments using the hormone-dependent breast cancer cell line MCF-7, GPEA was shown to reduce cell proliferation in a dose-dependent manner. This inhibitory effect was observed both in the absence and presence of estradiol, a hormone that typically promotes the growth of these cells. google.com Similar anti-proliferative effects were noted in the hormone-independent prostate cancer cell line PC-3. google.com These findings suggest that GPEA can interfere with the signaling pathways that drive the growth and division of specific cancer cells. The broader context of phospholipid metabolism shows that the pathways involving GPEA and the related molecule glycerophosphocholine (GPC) are often altered in cancer, with changes in the levels of their precursors and catabolites reflecting shifts in tumor cell proliferation and invasion. nih.gov

Impact on Autophagy and Apoptosis Processes

GPEA metabolism is linked to the crucial cellular processes of autophagy and apoptosis. Autophagy, a cellular recycling program that eliminates damaged organelles and protein aggregates, is positively regulated by the abundance of phosphatidylethanolamine (PE), the parent molecule of GPEA. nih.govnih.gov A reduction in cellular PE levels can accelerate cell death, establishing an indirect but significant link between the GPEA metabolic axis and autophagic regulation. nih.gov More directly, dysregulation of GPEA levels has been observed in glioma cells undergoing autophagy of the endoplasmic reticulum. researchgate.net

Furthermore, GPEA has been implicated in the induction of apoptosis (programmed cell death). The translocation of phospholipids like phosphatidylserine (B164497) to the outer membrane leaflet is a key "eat me" signal on apoptotic cells. nih.gov While the broader Bcl-2 protein family are the master regulators of apoptosis, specific lipid molecules can influence the process. nih.gov Some research indicates that GPEA's ability to inhibit cancer cell growth is achieved by directly inducing apoptosis.

Involvement in Energy Metabolism and Mitochondrial Function

GPEA is involved in cellular energy balance and mitochondrial activity, with its metabolic rate often changing in response to altered energy states. Mitochondria are central to energy production through oxidative phosphorylation, and their function is tightly linked to the composition of their membranes. nih.gov

Studies on Morris hepatoma 7777 cells revealed significant alterations in mitochondrial function and phospholipid metabolism compared to control cells. nih.gov These hepatoma mitochondria exhibited lower respiratory control ratios and an increased rate of conversion of GPEA to glycerophosphorylcholine, indicating a dramatic shift in phospholipid handling that accompanies changes in mitochondrial energy-linked processes. nih.gov In other models, such as three-dimensional spheroid cell cultures, a decrease in mitochondrial activity correlates with changes in the ratio of phospholipid precursors to their breakdown products, including GPEA, suggesting an adaptation of energy metabolism. physiology.org Additionally, studies in cattle have shown that maternal undernutrition, which suppresses mitochondrial energy production in offspring, leads to an increased abundance of GPEA in skeletal muscle. mdpi.com

Contribution to Intracellular Ion Homeostasis

GPEA plays a critical role in cellular defense against osmotic stress by acting as an organic osmolyte. wikipedia.org Organic osmolytes are small, soluble molecules that cells accumulate to maintain volume and function under conditions of fluctuating external solute concentrations, thereby contributing to intracellular ion and water homeostasis. wikipedia.orgd-nb.info

This function is particularly evident in organisms adapted to extreme environments. In deep-sea amphipods, for instance, the concentration of GPEA and other osmolytes like trimethylamine (B31210) N-oxide (TMAO) increases with depth, likely to counteract the disruptive effects of high hydrostatic pressure on cellular macromolecules. researchgate.netd-nb.info In mammals, GPEA is one of several organic osmolytes found in brain tissue. nih.gov During chronic hyponatremia (low sodium levels), the brain's concentration of GPEA and other osmolytes decreases. The delayed recovery of these osmolytes upon rapid correction of sodium levels is correlated with demyelinative lesions, highlighting their importance in maintaining neural cell integrity under ionic stress. nih.gov This function in managing osmotic pressure is fundamental to preserving cellular structure and viability. d-nb.info

Research Findings on this compound's Cellular Roles

The following table summarizes key research findings regarding the function of this compound in various cellular processes.

| Cellular Process | Model System | Key Finding | Citation(s) |

| Lipid Signaling | Mouse Brain Tissue | Acts as an intermediate precursor (as GP-NArE) in the biosynthesis of the endocannabinoid anandamide. | nih.gov |

| Cell Proliferation | Human Breast (MCF-7) & Prostate (PC-3) Cancer Cells | Inhibits cancer cell proliferation in a dose-dependent manner. | google.com |

| Autophagy | Yeast (S. cerevisiae) & Mammalian Cells | Its parent molecule, PE, positively regulates autophagy; reduced PE accelerates cell death. | nih.govnih.gov |

| Energy Metabolism | Morris 7777 Hepatoma Mitochondria | Conversion of GPEA to GPC is increased amid alterations in mitochondrial energy-linked processes. | nih.gov |

| Ion Homeostasis | Deep-Sea Amphipods & Rat Brain | Functions as an organic osmolyte, with concentrations changing to counteract high pressure and ionic stress. | researchgate.netnih.gov |

Pathophysiological Implications of Glycerophosphorylethanolamine Dysregulation

Glycerophosphorylethanolamine in Neurodegenerative Diseases

Alterations in GPE levels and metabolism are significantly associated with several neurodegenerative diseases, highlighting its importance in maintaining neuronal health and function.

Alzheimer's Disease and this compound Accumulation

Elevated levels of GPE are a notable finding in the postmortem brains of individuals with Alzheimer's disease. targetmol.combertin-bioreagent.combiomol.com This accumulation is considered an active component in the disease's pathology rather than a mere byproduct. Research indicates that GPE actively promotes the aggregation of amyloid-β (Aβ) peptides, specifically Aβ (1-40), a key event in the formation of amyloid plaques characteristic of Alzheimer's. targetmol.combertin-bioreagent.combiomol.commedchemexpress.com The increased concentration of GPE may contribute to the dysfunction of neuronal membranes and impair cholinergic neurotransmission, both of which are hallmarks of the disease.

Table 1: Research Findings on GPE and Alzheimer's Disease

| Finding | Description | References |

|---|---|---|

| Elevated GPE Levels | Postmortem brains of Alzheimer's patients show increased concentrations of GPE. | targetmol.combertin-bioreagent.combiomol.com |

| Aβ Aggregation | GPE promotes the aggregation of amyloid-β (1-40) peptides in vitro. | targetmol.combertin-bioreagent.combiomol.commedchemexpress.com |

| Neuronal Membrane Dysfunction | Altered phospholipid metabolism, including increased GPE, may contribute to neuronal membrane dysfunction. |

Role in Brain Aging and Neuroprotection

Brain aging is associated with decreased cellular metabolism, accumulation of misfolded proteins, and alterations in lipid membrane composition, which can lead to a decline in cognitive function. nih.gov GPE has demonstrated neuroprotective properties that may counteract these age-related changes. nih.gov It has been shown to protect human hippocampal neurons from cellular alterations induced by aging. nih.gov Furthermore, GPE can reduce oxidative stress in neuronal cells, a key factor in neurodegenerative processes, by modulating mitochondrial function and boosting antioxidant defenses. Studies have also indicated that GPE can slow down the aging of human neural stem cells and protect astrocytes from injuries caused by Aβ. nih.gov

Impact on Neuronal Function and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental for learning and memory. uq.edu.au Dysregulation of neuronal membranes and a decline in synaptic plasticity are linked to age-related cognitive decline and cholinergic system disruption. nih.gov GPE, as a precursor to phospholipids (B1166683), can help restore the physiological composition of cellular membranes, thereby ameliorating cellular defects associated with brain aging. nih.govnih.gov Research has shown that GPE can influence the expression of genes related to neurotrophic factors and cellular well-being, which are crucial for synaptic plasticity and cognitive functions. nih.gov

Modulation of GSK-3β Pathway in Neural Systems

Glycogen synthase kinase-3β (GSK-3β) is a key enzyme involved in numerous cellular processes, including the regulation of synaptic plasticity and the pathophysiology of neurological disorders. nih.govfrontiersin.org Overactivation of GSK-3β is linked to the accumulation of Aβ and hyperphosphorylated tau, both of which are central to the development of neurodegenerative diseases. nih.gov Studies have shown that GPE treatment can impact the GSK-3β pathway. nih.gov This modulation is significant as the GSK-3β pathway plays a critical role in both long-term potentiation and long-term depression, the two main forms of synaptic plasticity. nih.gov

This compound and Metabolic Disorders

The role of GPE extends beyond the nervous system, with its dysregulation also being connected to disturbances in lipid metabolism.

Connections to Lipid Metabolism Disturbances

GPE is a degradation product that accumulates during the turnover of phospholipids, placing it at the intersection of lipid metabolism and membrane remodeling. Dysregulation in lipid metabolism is a major risk factor for many neurodegenerative disorders. nih.govmdpi.com Conditions that affect lipid metabolism can lead to the accumulation of lipids in various tissues, including the brain and peripheral nervous system, causing cellular and tissue damage. medlineplus.govnih.gov The levels of GPE can be indicative of the state of phospholipid metabolism, and its accumulation can signal disturbances in these pathways. While direct links to specific metabolic disorders are still being investigated, the fundamental role of GPE in lipid turnover suggests its involvement in conditions characterized by abnormal lipid processing.

Implications in Obesity, Diabetes, and Liver Steatosis

The precise role of this compound in the pathophysiology of obesity, diabetes, and liver steatosis is an emerging area of research. While direct evidence detailing a causative role is still developing, several studies suggest a link between GPE and these metabolic disorders.

Recent research has indicated a positive correlation between plasma levels of GPE and the abundance of the gut bacterium Dysosmobacter spp. in individuals with insulin (B600854) resistance. biorxiv.org Although the direct implications of this association on metabolic diseases are not yet fully understood, it points towards a potential interplay between gut microbiota, GPE metabolism, and insulin sensitivity. biorxiv.org

Furthermore, in patients with non-alcoholic fatty liver disease (NAFLD), a condition strongly associated with obesity and type 2 diabetes, higher levels of GPE have been observed in those who also have heart failure with preserved ejection fraction (HFpEF). nih.gov This finding suggests that altered GPE metabolism may be a feature of advanced metabolic disease and its cardiovascular complications. The liver is a central organ in lipid metabolism, and changes in the levels of phospholipid breakdown products like GPE could reflect altered membrane turnover and lipid handling in conditions such as liver steatosis.

It is important to note that much of the current understanding is based on associative studies, and further research is required to elucidate the specific mechanisms by which GPE dysregulation may contribute to the development and progression of obesity, diabetes, and liver steatosis.

Role in Regulation of Lipid and Energy Homeostasis

As a product of phospholipid catabolism, GPE is intrinsically linked to lipid and energy homeostasis. Phospholipids are in a constant state of turnover, and the levels of their metabolites, including GPE, can provide insights into the dynamics of membrane remodeling and lipid signaling.

GPE's role in lipid homeostasis is highlighted by its position as a key intermediate in the breakdown of phosphatidylethanolamine (B1630911), one of the most abundant phospholipids in cellular membranes. This process is crucial for maintaining membrane integrity, fluidity, and function, which are all vital for proper cellular signaling and metabolic regulation.

This compound in Cancer Research

The role of this compound in cancer is multifaceted and appears to be context-dependent, with studies reporting both associations with tumor progression and potential anti-tumor effects.

Several lines of evidence suggest that GPE may possess anti-tumor properties. A patent has described the ability of GPE to reduce the proliferation of cancer cells, particularly in hormone-dependent cancers such as breast and prostate cancer. google.com This inhibitory effect on proliferation is a key aspect of its anti-tumor potential. google.com The same patent suggests that GPE may exert its effects by inhibiting critical signaling pathways, such as those mediated by the kinases Src and ERK, which are often hyperactivated in cancer. google.com

Furthermore, some research indicates that GPE can inhibit the activity of kinases that are involved in tumor progression. Kinases are crucial regulators of cell growth, differentiation, and survival, and their dysregulation is a hallmark of cancer. imrpress.comnih.gov The potential for GPE to modulate kinase activity opens up avenues for its investigation as a therapeutic agent.

In addition to inhibiting proliferation, GPE has been reported to induce apoptosis, or programmed cell death, in cancer cells. The ability to trigger apoptosis is a desirable characteristic for anti-cancer agents, as it leads to the elimination of malignant cells. The precise molecular mechanisms by which GPE induces apoptosis are an area of ongoing investigation.

The relationship between GPE levels and cancer progression is complex. Some studies have observed a weak negative correlation between GPE and tumor cell proliferation, supporting its potential anti-tumor role. In contrast, other research has shown that levels of phosphodiesters, including GPE, can increase as tumors grow. aacrjournals.org For instance, in a study on Friend erythroleukemia cell tumors, GPE levels were found to rise with tumor development and subsequently decrease following treatment with interferon, a substance known to have anti-tumor effects. aacrjournals.org

The metabolism of phospholipids is often altered in cancer cells to meet the demands of rapid proliferation and membrane synthesis. nih.govjscimedcentral.com This altered metabolism can lead to changes in the concentrations of various phospholipid metabolites, including GPE. pnas.org Therefore, while elevated GPE levels in some tumors might reflect increased membrane turnover associated with growth, the compound itself may also have activities that can regulate cell growth. aacrjournals.org

| Research Finding | Cancer Type/Model | Implication | Reference(s) |

| Reduced proliferation of cancer cells | Hormone-dependent breast cancer | Anti-tumor potential | google.com |

| Inhibition of Src and ERK phosphorylation | In vitro models | Mechanism of anti-tumor action | google.com |

| Induction of apoptosis | Cancer cells | Therapeutic potential | |

| Increased levels during tumor growth | Friend erythroleukemia cells | Association with tumor biology | aacrjournals.org |

| Decreased levels after interferon treatment | Friend erythroleukemia cells | Marker of treatment response | aacrjournals.org |

| Weak negative correlation with proliferation | General tumor cells | Anti-proliferative effect |

This compound in Other Disease Contexts

Beyond metabolic disorders and cancer, dysregulation of GPE has been implicated in a variety of other diseases, most notably neurodegenerative and cardiovascular conditions.

In the context of neurodegenerative diseases , a significant body of research has linked GPE to Alzheimer's disease. targetmol.comcaymanchem.combertin-bioreagent.com Studies have found elevated levels of GPE in the brains of Alzheimer's patients. caymanchem.combertin-bioreagent.com Furthermore, in vitro experiments have demonstrated that GPE can promote the aggregation of amyloid-beta peptides, a key event in the pathology of Alzheimer's disease. targetmol.comcaymanchem.combertin-bioreagent.com However, other research suggests a potential neuroprotective role for GPE, with one study showing it can protect human hippocampal neurons from age-induced alterations. nih.gov This dual role highlights the complexity of GPE's function in the brain.

In the realm of cardiovascular disease , emerging evidence suggests that GPE may have beneficial effects. Research has associated GPE with improved endothelial function and reduced inflammation, both of which are crucial for cardiovascular health. mdpi.com Conversely, a recent study found that higher levels of multiple GPE species were associated with heart failure with preserved ejection fraction (HFpEF) in patients with nonalcoholic fatty liver disease, indicating a more complex relationship in specific patient populations. nih.gov

GPE has also been implicated in inflammatory processes . As a component of phospholipid metabolism, it is connected to pathways that generate pro-inflammatory molecules. researchgate.nethmdb.ca Some studies have explored the development of GPE derivatives as potential anti-inflammatory agents. google.com Additionally, altered GPE levels have been observed in patients with pneumonia, suggesting a role in the host response to infection. ersnet.org

| Disease Context | Key Findings | Potential Role of GPE | Reference(s) |

| Neurodegenerative Diseases (Alzheimer's) | Elevated levels in the brain; promotes amyloid-beta aggregation. | Contributor to pathology. | targetmol.comcaymanchem.combertin-bioreagent.com |

| Protects neurons from aging-induced changes. | Neuroprotective. | nih.gov | |

| Cardiovascular Disease | Associated with improved endothelial function and reduced inflammation. | Cardioprotective. | mdpi.com |

| Higher levels in HFpEF with NAFLD. | Potential biomarker or contributor in specific conditions. | nih.gov | |

| Inflammatory Conditions | Linked to inflammatory pathways; derivatives explored as anti-inflammatory agents. | Modulator of inflammation. | hmdb.cagoogle.com |

| Altered levels in pneumonia. | Role in host response to infection. | ersnet.org |

Involvement in Oxidative Stress Responses

This compound (GPE) is a key intermediate in the metabolism of phosphatidylethanolamine, a major component of cell membranes. mdpi.com Emerging evidence suggests that the dysregulation of GPE levels is intricately linked to cellular responses to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.

Oxidative stress is a known contributor to the pathogenesis of several neurodegenerative diseases. In the context of Alzheimer's disease, GPE levels have been found to be elevated in the brains of patients. nih.gov This increase is thought to be a consequence of enhanced degradation of membrane phospholipids, a process that can be initiated by oxidative damage. pnas.org Some in vitro studies have shown that GPE can promote the aggregation of amyloid-β peptide, a hallmark of Alzheimer's disease. nih.gov Conversely, other research on neuronal cell models suggests that GPE may possess neuroprotective properties by reducing oxidative stress and enhancing antioxidant defenses. mdpi.com

In Parkinson's disease, another neurodegenerative disorder linked to oxidative stress, the dysregulation of GPE has also been noted. nih.gov Specifically, glycerate-adducts of GPE have been identified, suggesting that GPE is a target for modification by reactive metabolites that can accumulate under conditions of oxidative stress. nih.gov The protein PARK7, which is mutated in some forms of Parkinson's disease, has been shown to protect against the accumulation of these damaged metabolites, highlighting a potential protective mechanism against the consequences of GPE modification. nih.gov

The link between GPE and oxidative stress extends beyond the nervous system. Studies on the effects of fine particulate matter (PM2.5) on the vascular system have shown that inhalation of these pollutants can lead to a decrease in circulating levels of GPE. This alteration in the plasma lipidome is associated with pulmonary oxidative stress and vascular inflammation.

Furthermore, research in plant biology has demonstrated that salt stress, which induces oxidative damage, can lead to significant alterations in the levels of GPE and other phospholipids in barley roots. nih.gov These changes are part of the plant's adaptive response to the stress conditions. nih.gov

The following table summarizes research findings on the involvement of this compound in oxidative stress responses.

| Research Area | Key Findings |

| Neurodegenerative Diseases | Elevated GPE levels are observed in Alzheimer's disease brains, potentially resulting from oxidative damage to membrane phospholipids. nih.govpnas.org In Parkinson's disease, GPE can be modified by reactive metabolites that accumulate during oxidative stress. nih.gov |

| Neuroprotection | Some in vitro studies suggest that GPE may have neuroprotective effects by mitigating oxidative stress in neuronal cells. mdpi.com |

| Environmental Toxicology | Inhalation of fine particulate matter (PM2.5) has been shown to decrease plasma GPE levels, a change associated with pulmonary oxidative stress and vascular inflammation. |

| Plant Biology | Salt-induced oxidative stress in plants leads to changes in GPE levels as part of the adaptive response. nih.gov |

Relationship to Hematotoxicity

The direct relationship between this compound (GPE) dysregulation and hematotoxicity, or toxicity to the blood and its components, is an area of ongoing investigation with limited direct evidence. However, several lines of research provide insights into the potential role of GPE in blood cell function and pathology.

GPE is a known constituent of red blood cell membranes, and its metabolism is integral to maintaining membrane integrity and function. Studies have identified GPE and its parent compounds, glycerophospholipids, in red blood cells, and have noted that the composition of these lipids can be associated with physiological parameters. For instance, in a study of young swimmers, the levels of certain glycerophospholipids in their red blood cells were inversely correlated with aerobic performance, suggesting a link between red blood cell lipid metabolism and oxygen-carrying capacity. mdpi.com

Exposure to external stressors has been shown to impact GPE levels in the blood. Research on the effects of inhaled fine particulate matter (PM2.5) revealed a decrease in plasma GPE levels. This change in the lipid profile was linked to vascular inflammation, which can have downstream effects on blood cells.

Furthermore, while not directly implicating GPE, studies on its precursor, glycerol (B35011), have shown that high concentrations can be detrimental to red blood cells. In vitro experiments with sheep red blood cells demonstrated that high levels of glycerol can lead to hemolysis, the rupture of red blood cells. nih.gov This suggests that significant disturbances in glycerol metabolism could potentially impact the stability of red blood cells, although it is important to note that the direct toxicological profile of GPE itself has not been established in this context.

The table below outlines the findings related to this compound and its potential connection to blood components.

| Research Focus | Key Findings |

| Red Blood Cell Composition | GPE is a component of red blood cell membranes. The levels of related glycerophospholipids in red blood cells have been correlated with physical performance metrics in athletes. mdpi.com |

| Response to Environmental Stressors | Inhalation of fine particulate matter (PM2.5) has been shown to reduce plasma GPE levels, a phenomenon associated with vascular inflammation. |

| Effects of Precursors on Red Blood Cells | High concentrations of glycerol, a precursor to GPE, have been demonstrated to cause hemolysis in sheep red blood cells in vitro. nih.gov |

Advanced Research Methodologies for Glycerophosphorylethanolamine Analysis

Lipidomics Approaches in Glycerophosphorylethanolamine Research

Lipidomics, a specialized field within metabolomics, focuses on the large-scale study of lipids in biological systems. It provides a framework for the comprehensive analysis of the lipidome, including glycerophosphorylethanolamines. These approaches are crucial for elucidating the intricate metabolic pathways and functional roles of lipids. The application of lipidomics to GPEt research allows for the detailed characterization and quantification of a wide array of GPEt molecular species, offering insights into their distribution and alterations in different biological states.

High-Resolution Mass Spectrometry for this compound Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone of lipidomics and plays a pivotal role in the profiling of this compound. This technology provides highly accurate mass measurements, which are essential for the confident identification of lipid species from complex mixtures. By determining the elemental composition of ions, HRMS can distinguish between isobaric and isomeric lipid molecules, a common challenge in lipid analysis. Techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and Orbitrap-based mass spectrometry are frequently employed for in-depth GPEt profiling. These methods offer the high mass accuracy and resolving power necessary to separate and identify individual GPEt species based on their precise mass-to-charge ratios.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful and widely used technique for the structural elucidation and quantification of this compound. ESI is a soft ionization method that allows for the gentle transfer of intact lipid molecules from the liquid phase to the gas phase as charged ions, minimizing fragmentation. youtube.comyoutube.com This is particularly advantageous for the analysis of fragile biomolecules like phospholipids (B1166683). youtube.com

In the tandem mass spectrometry (MS/MS) process, a specific precursor ion corresponding to a GPEt molecule is selected and then subjected to collision-induced dissociation (CID). This fragmentation process generates a characteristic pattern of product ions that provides detailed structural information. For diacyl-GPEt, a common fragmentation pathway involves the neutral loss of the phosphoethanolamine head group (141 Da). nih.gov This specific neutral loss is often used as a diagnostic tool for identifying GPEt species in complex lipid mixtures. nih.gov However, for plasmalogen GPEt, the extent of this neutral loss is less pronounced. nih.gov Instead, the CID of plasmalogen GPEt [M+H]+ ions results in two prominent fragment ions that are characteristic of the substituents at the sn-1 and sn-2 positions. nih.gov

The table below summarizes common fragmentation patterns observed in the ESI-MS/MS analysis of different GPEt classes.

| GPEt Class | Precursor Ion | Characteristic Fragmentation | Diagnostic Information |

| Diacyl-GPEt | [M+H]+ | Neutral loss of 141 Da (phosphoethanolamine) | Identification of the GPEt class |

| Plasmalogen GPEt | [M+H]+ | Two prominent fragment ions | Characterization of sn-1 and sn-2 substituents |

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful technique that enables the visualization of the spatial distribution of lipids, including this compound, directly within tissue sections. nih.govnih.govbiorxiv.org In this method, a thin tissue section is coated with a matrix that absorbs energy from a laser. biorxiv.org The laser is then rastered across the tissue, desorbing and ionizing molecules from discrete spots. biorxiv.org The resulting mass spectra from each spot are compiled to create an ion image that maps the distribution and abundance of specific molecules. biorxiv.org

MALDI-MSI has been successfully applied to map the distribution of various phospholipid species in different tissues, such as the brain. nih.govnih.gov For instance, studies have shown that different GPEt species exhibit distinct localization patterns within specific anatomical regions of the brain. nih.gov This spatial information is crucial for understanding the localized functions of GPEt in tissue microenvironments. The technique can be performed in both positive and negative ion modes to detect a broader range of lipid species. nih.gov While MALDI-MSI provides excellent spatial information, it is often complemented by other techniques like LC-MS for more detailed quantitative analysis. nih.gov

The following table provides examples of GPEt species detected by MALDI-MSI in biological tissues.

| GPEt Species | Tissue | Ion Mode | Observed m/z |

| PE(38:4) | Pork Loin | Positive | 766.5 |

| PE(p-40:5) | Pork Loin | Positive | 790.6 |

| PE(p-38:4) | Pork Loin | Positive | 764.5 |

Data adapted from studies on lipid distribution in pork tissues.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of this compound. nebiolab.comagnopharma.com This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nebiolab.com LC separates the complex mixture of lipids based on their physicochemical properties before they are introduced into the mass spectrometer. nebiolab.com This separation reduces ion suppression effects and allows for the differentiation of isomeric and isobaric species. nih.gov

Both normal-phase and reversed-phase LC can be used for GPEt analysis. Normal-phase LC separates lipids based on the polarity of their head groups, providing class separation. nih.gov Reversed-phase LC, on the other hand, separates lipids based on the length and degree of unsaturation of their acyl chains. nih.gov The choice of chromatographic method depends on the specific research question.

Following chromatographic separation, the eluted GPEt molecules are ionized, typically using ESI, and subjected to MS/MS analysis for structural confirmation and quantification. nih.gov The high sensitivity of modern LC-MS/MS systems allows for the detection and measurement of very low abundance GPEt species. nih.gov

The table below outlines typical parameters for the LC-MS/MS analysis of GPEt.

| Parameter | Description |

| Chromatography | |

| Column | C18 reversed-phase or silica-based normal-phase |

| Mobile Phase (RP) | Acetonitrile/water/formic acid gradients |

| Mobile Phase (NP) | Hexane/isopropanol/water gradients |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| MS/MS Scan Mode | Product ion scan, precursor ion scan, neutral loss scan |

Targeted mass spectrometry techniques, including selected reaction monitoring (SRM), multiple reaction monitoring (MRM), and parallel reaction monitoring (PRM), are employed for the highly sensitive and specific quantification of this compound. metwarebio.comproteomics.com.auspringernature.com These methods are particularly useful for validating biomarkers and for accurately measuring the concentrations of specific GPEt species in complex biological samples. metwarebio.com

In SRM and MRM, a triple quadrupole mass spectrometer is used. metwarebio.comproteomics.com.au The first quadrupole selects a specific precursor ion corresponding to the target GPEt molecule. This ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole selects a specific product ion for detection. metwarebio.comproteomics.com.au This two-stage mass filtering provides exceptional selectivity and reduces background noise, leading to high sensitivity. proteomics.com.au MRM is an extension of SRM where multiple product ions from one or more precursor ions are monitored. frontiersin.org

PRM is a more recent targeted technique that utilizes high-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments. metwarebio.comfrontiersin.org In PRM, a specific precursor ion is selected by a quadrupole and fragmented. metwarebio.com However, instead of monitoring only a few predefined fragment ions, the entire MS/MS spectrum of all resulting fragments is acquired at high resolution and accuracy. metwarebio.com This provides greater confidence in analyte identification and allows for retrospective data analysis. metwarebio.com

The table below compares the key features of SRM, MRM, and PRM for GPEt analysis.

| Feature | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Parallel Reaction Monitoring (PRM) |

| Instrumentation | Triple Quadrupole (QQQ) | Quadrupole-Orbitrap, Q-TOF |

| Resolution | Unit Resolution | High Resolution, High Mass Accuracy |

| Detection | Predefined fragment ions (transitions) | Full MS/MS spectrum of fragments |

| Selectivity | High | Very High |

| Sensitivity | Very High | High |

| Data Analysis | Pre-selected transitions | Retrospective analysis of all fragments |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Quantification

Nuclear magnetic resonance (NMR) spectroscopy is a powerful non-destructive technique that can be used for the quantification of this compound. nih.gov While mass spectrometry excels in sensitivity and the analysis of a large number of lipid species, NMR provides highly accurate and reproducible quantitative data without the need for identical internal standards for every analyte. nih.govmdpi.com

For the analysis of phospholipids like GPEt, ³¹P NMR is particularly valuable. mdpi.comnih.gov The phosphorus nucleus has a 100% natural abundance and a wide chemical shift range, which often results in well-resolved signals for different phospholipid classes. researchgate.net The integral of a ³¹P NMR signal is directly proportional to the number of phosphorus nuclei, and therefore to the molar concentration of the phospholipid, allowing for absolute quantification when a reference standard of known concentration is used. researchgate.net

One of the challenges in quantitative ³¹P NMR is the long T₁ relaxation times of phosphorus nuclei, which can necessitate long experiment times to ensure full relaxation and accurate signal integration. nih.gov Despite this, ³¹P NMR remains a robust method for determining the absolute amounts of GPEt and other phospholipids in extracts from various biological samples.

The table below shows typical ³¹P NMR chemical shift ranges for common phospholipids, illustrating the potential for resolving GPEt from other classes.

| Phospholipid Class | Typical ³¹P Chemical Shift Range (ppm) |

| Phosphatidylcholine (PC) | -0.8 to -0.5 |

| Sphingomyelin (SM) | 0.0 to 0.5 |

| This compound (GPEt) | 0.5 to 1.5 |

| Phosphatidylinositol (PI) | 0.0 to 0.5 |

| Phosphatidylserine (B164497) (PS) | 0.5 to 1.5 |

| Lysophosphatidylcholine (LPC) | 0.2 to 0.8 |

31P-NMR Spectroscopy Applications

Phosphorus-31 Nuclear Magnetic Resonance (31P-NMR) spectroscopy is a powerful analytical technique for the study of chemical compounds containing phosphorus, such as this compound. wikipedia.org This method is particularly advantageous because the 31P nucleus has a 100% natural isotopic abundance and a high gyromagnetic ratio, leading to excellent NMR sensitivity. mdpi.com Furthermore, the wide chemical shift range of 31P NMR allows for clear separation and identification of different phosphorus environments within a sample. mdpi.com

In the analysis of this compound, 31P-NMR provides crucial information for structural characterization and quantification. The resonance signals from water-soluble deacylated metabolites of phospholipids, including this compound, can be used to characterize tissue phospholipid profiles. nih.gov The chemical shift value is a key parameter obtained from a 31P-NMR spectrum, which is sensitive to the electronic environment of the phosphorus atom. For this compound (also known as glycerol (B35011) 3-phosphoethanolamine), the reported 31P-NMR chemical shift is 0.42 δ (delta) at pH 7 in water, relative to 85% phosphoric acid. nih.gov This distinct signal allows for its identification in complex biological extracts. nih.gov

The application of 31P-NMR extends to the semi-quantitative analysis of phospholipid polar headgroups obtained after saponification of extracted tissue phospholipids. nih.gov While standard decoupled 31P-NMR spectra can have inaccuracies in integration due to the nuclear Overhauser effect (NOE), quantitative data can be achieved using techniques like inverse gated decoupling. huji.ac.il This makes 31P-NMR a valuable tool for metabolomics and the analysis of phospholipid composition in various biological matrices. springernature.com

Table 1: 31P-NMR Chemical Shifts of Glycerol Phosphodiester Residues at pH 7

| Compound | Chemical Shift (δ) nih.gov |

|---|---|

| Glycerol 3-phosphoethanolamine | 0.42 |

| Glycerol 3-phosphocholine | -0.13 |

| Glycerol 3-phosphoserine | 0.14 |

| Glycerol 3-phosphoinositol | -0.07 |

| Glycerol 3-phosphoglycerol | 0.92 |

In Vitro Experimental Models in this compound Studies

Cell Culture Systems for Investigating this compound Functions

In vitro cell culture provides a fundamental methodology for investigating the functions of this compound at the cellular level. This approach involves studying cells in a controlled environment, free from the systemic variations present in a whole organism. nih.gov The primary advantage of cell culture systems is the ability to precisely manage the physicochemical environment, including pH, temperature, and osmotic pressure, which ensures the consistency and reproducibility of experimental results. nih.gov

Researchers utilize cell culture models to explore the basic cell biology related to this compound and its parent compounds. nih.gov These systems allow for the detailed examination of how the compound influences cellular processes, such as cell proliferation, differentiation, and signaling pathways. By using simplified 2D or more complex 3D cell culture models, scientists can assess the dynamic interactions between this compound and various cell types under defined conditions. nih.gov For instance, human liver models composed of multiple primary cell types can be used to study metabolic functions and the cellular processing of lipid-related compounds. mdpi.com

Isolated Organelle Studies (e.g., Mitochondrial Function)

To understand the specific subcellular effects of this compound, researchers employ studies on isolated organelles, with a particular focus on mitochondria. Mitochondria are central to cellular energy production, and their function is intricately linked to phospholipid metabolism. youtube.com Studies on related compounds have shown that mitochondrial function can be significantly modulated by the composition of its membranes. nih.gov

Research on L-alpha-glycerylphosphorylcholine (GPC), a structurally similar compound, has demonstrated that it can influence mitochondrial respiratory activity. nih.gov In studies using isolated rat liver mitochondria, GPC was found to increase the efficacy of complex I-linked mitochondrial oxygen consumption. nih.govresearchgate.net This suggests that glycerophosphodiesters may play a role in preserving mitochondrial integrity and function. Furthermore, studies have shown that the ratio of key phospholipids like phosphatidylcholine (PC) to phosphatidylethanolamine (B1630911) (PE) within mitochondria can directly impact ATP production and cellular metabolism. nih.gov By isolating mitochondria, investigators can directly measure parameters such as oxygen consumption, ATP synthesis, and the production of reactive oxygen species (ROS) in response to specific compounds, providing mechanistic insights into the bioenergetic role of this compound. researchgate.netmdpi.com

Table 2: Effects of a Related Glycerophosphodiester (GPC) on Mitochondrial Parameters

| Parameter | Observation | Source |

|---|---|---|

| Mitochondrial Oxygen Consumption | Increased efficacy of complex I-linked respiration | nih.govresearchgate.net |

| In Vitro Leak Respiration | Significantly lower | nih.govresearchgate.net |

| Oxidative Stress Markers | Reduced after ischemia-reperfusion injury | nih.govresearchgate.net |

In Vivo Animal Models for this compound Research

Rodent Models in Metabolic and Neurodegenerative Studies

Rodent models, particularly mice and rats, are essential in vivo tools for investigating the physiological roles of this compound in complex conditions such as metabolic and neurodegenerative diseases. nih.gov These models are widely used because they can mimic aspects of human diseases, allowing for the study of disease progression and the evaluation of potential therapeutic interventions. nih.govnih.gov Rats are often favored for studies involving neurobiology and behavior due to their more complex behavioral repertoire compared to mice. oaepublish.com

In the context of metabolic research, rodent models fed high-carbohydrate, high-fat diets are used to induce conditions like obesity, insulin (B600854) resistance, and nonalcoholic fatty liver disease, which together represent the metabolic syndrome. nih.govmdpi.com These models enable researchers to study how this compound and its metabolic precursors influence lipid metabolism and energy homeostasis in a whole-organism setting. For neurodegenerative studies, such as those related to Alzheimer's disease, transgenic rodent models are developed to exhibit key pathological hallmarks like amyloid plaque deposition and neuroinflammation. nih.govnih.gov These animal models provide a platform to explore the potential neuroprotective functions of this compound and its derivatives.

Genetic Manipulation Models (e.g., Knockout Mice)

Genetically manipulated models, especially knockout mice, are invaluable for elucidating the specific functions of genes involved in the metabolic pathways of this compound. mdpi.com In a knockout model, a specific gene is inactivated, allowing scientists to observe the resulting physiological and biochemical changes and thereby deduce the gene's function. nih.gov

For example, research using mice with a knockout of the phosphatidylethanolamine N-methyltransferase (PEMT) gene, which is responsible for the de novo synthesis of choline from phosphatidylethanolamine, has provided significant insights. nih.gov Pemt knockout mice exhibit altered phospholipid metabolism and are protected from diet-induced obesity and insulin resistance. nih.gov Another relevant model is the ethanolamine (B43304) phosphate (B84403) phospholyase (ETNPPL) knockout mouse. ETNPPL degrades phosphoethanolamine, an intermediate in phosphatidylethanolamine synthesis. nih.gov Female mice lacking this enzyme were found to be resistant to high-fat diet-induced obesity and showed increased energy expenditure, highlighting the critical role of this metabolic pathway in whole-body energy balance. nih.gov These models are crucial for dissecting the intricate roles of this compound precursors and related enzymes in health and disease.

Table 3: Phenotypes of Relevant Genetic Knockout Mouse Models

| Knockout Gene | Model Description | Key Phenotypic Findings | Source |

|---|---|---|---|

| PEMT (Pemt-/-) | Lacks phosphatidylethanolamine N-methyltransferase | Altered phospholipid metabolism; protection from diet-induced obesity and insulin resistance. | nih.govnih.gov |

| ETNPPL (Etnppl-/-) | Lacks ethanolamine phosphate phospholyase | Female mice are resistant to high-fat diet-induced obesity; increased energy expenditure. | nih.gov |

Isotope Labeling Techniques in this compound Metabolic Tracing

Isotope labeling is a powerful methodology for tracking the metabolic fate of molecules within biological systems. In the study of this compound (GPE), stable isotope tracers, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are incorporated into GPE precursors. mdpi.com These labeled precursors are introduced to cells or organisms, and their journey through metabolic pathways is monitored. This approach provides unparalleled insights into the dynamics of GPE synthesis, turnover, and remodeling. nih.gov The use of stable isotopes offers a safer and more convenient alternative to traditional radioactive isotopes. nih.gov

The core principle of this technique lies in the ability of analytical instruments to differentiate between molecules containing heavy isotopes and their naturally abundant, lighter counterparts. nih.gov By supplying cells with a substrate enriched in a stable isotope, researchers can trace the incorporation of that isotope into downstream metabolites over time. generalmetabolics.com This allows for the precise measurement of metabolic reaction rates and the elucidation of pathway activities. vanderbilt.edu

Key applications of isotope labeling in GPE research include:

Measuring de novo synthesis rates: By providing labeled precursors like ¹³C- or ¹⁵N-ethanolamine, the rate at which new GPE molecules are synthesized can be quantified. nih.govsemanticscholar.org

Determining metabolic turnover: Pulse-chase experiments, where cells are first incubated with a labeled precursor and then with an unlabeled one, allow for the determination of the rate at which GPE molecules are degraded or converted into other molecules. nih.gov

Investigating pathway contributions: Isotope tracers can help elucidate the relative importance of different biosynthetic and catabolic pathways in maintaining GPE homeostasis. mdpi.com

Understanding phospholipid remodeling: Labeled fatty acids can be used to study the acyl chain remodeling of phosphatidylethanolamine, a direct precursor to GPE.

The primary analytical techniques used to detect and quantify isotope-labeled GPE and its metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

| Analytical Technique | Principle | Information Obtained |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. The incorporation of stable isotopes results in a predictable mass shift in the molecule and its fragments. | Provides quantitative data on the fractional enrichment of the isotope in GPE and its metabolites, allowing for the calculation of synthesis and turnover rates. High-resolution MS can distinguish between different isotopologues. nih.govmdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. The presence of isotopes like ¹³C and ¹⁵N alters the NMR spectrum, providing information about the position of the label within the molecule. | Offers detailed positional information of the isotope label, which is crucial for elucidating specific reaction mechanisms and identifying intramolecular rearrangements. nih.govspringernature.com |

Bioinformatic and Computational Approaches in this compound Pathway Analysis

The large and complex datasets generated from high-throughput analytical techniques, including those from isotope labeling studies, necessitate the use of sophisticated bioinformatic and computational tools for pathway analysis. These approaches are essential for integrating multi-omics data and constructing predictive models of GPE metabolism.

Metabolic Pathway Databases and Reconstruction:

A foundational step in the computational analysis of GPE metabolism is the use of pathway databases. Resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG) provide comprehensive maps of metabolic pathways, including those involved in glycerophospholipid metabolism. nih.govmedium.com These databases serve as a scaffold for mapping experimental data and reconstructing organism-specific metabolic networks. By integrating genomic and transcriptomic data, it is possible to identify the enzymes responsible for each step in the GPE metabolic pathway and to infer the presence and connectivity of these pathways in a given organism or cell type. nih.govnih.gov

Metabolic Flux Analysis (MFA):

Metabolic flux analysis is a powerful computational framework used to quantify the rates (fluxes) of metabolic reactions within a network. wikipedia.orgnih.gov In the context of GPE, ¹³C-MFA is a particularly informative method. nih.gov This approach involves:

Isotope Labeling Experiment: Cells are cultured with a ¹³C-labeled substrate, such as glucose or ethanolamine.

Mass Spectrometry Analysis: The distribution of ¹³C isotopes in GPE and related metabolites is measured.

Computational Modeling: A stoichiometric model of the relevant metabolic network is constructed. The experimental labeling data, along with other physiological measurements (e.g., nutrient uptake and product secretion rates), are used to constrain the model and calculate the intracellular metabolic fluxes. vanderbilt.edu

MFA provides a quantitative understanding of how cells utilize different pathways to produce and consume GPE under various conditions. creative-proteomics.com

Integration of Multi-Omics Data:

A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, provides a more holistic understanding of GPE pathway regulation. For instance, transcriptomic data can reveal changes in the expression of genes encoding enzymes in the GPE pathway in response to specific stimuli. mdpi.comfrontiersin.org When combined with metabolomic data showing corresponding changes in GPE levels, this integrated analysis can identify key regulatory points in the pathway. mdpi.com

| Bioinformatic/Computational Tool/Approach | Application in GPE Pathway Analysis |

| Pathway Databases (e.g., KEGG, Reactome) | Provide reference maps for identifying enzymes and reactions in the GPE metabolic network. medium.comebi.ac.uk |

| Metabolic Flux Analysis (MFA) Software | Quantifies the rates of reactions in the GPE pathway using isotope labeling data. nih.govnih.gov |

| Multi-omics Integration Platforms | Correlate changes in gene expression, protein levels, and metabolite concentrations to understand the regulation of GPE metabolism. nih.gov |

| Metabolomics Data Processing Tools (e.g., MZmine) | Process raw mass spectrometry data to identify and quantify GPE and related metabolites. nih.gov |

| Visualization Tools (e.g., Cytoscape, Pathview) | Create visual representations of the GPE metabolic network and overlay experimental data. medium.commdpi.com |

Future Directions and Research Gaps in Glycerophosphorylethanolamine Studies

Elucidation of Novel Glycerophosphorylethanolamine-Mediated Signaling Pathways

While GPE is recognized as a product of phospholipid degradation, its potential role as a signaling molecule in its own right is an area ripe for investigation. Current research has primarily focused on its metabolic functions, but emerging evidence suggests that GPE may actively participate in cellular communication. Future studies should aim to identify specific receptors or downstream effector proteins that interact with GPE, thereby initiating signaling cascades. Unraveling these pathways could reveal novel mechanisms by which cells respond to changes in membrane composition and metabolic stress. For instance, investigating the potential connection between GPE levels and the activation of known signaling pathways, such as those involving protein kinases or transcription factors, could provide significant insights.

Exploration of this compound as a Biomarker for Disease Diagnostics

Alterations in GPE levels have been observed in various pathological conditions, suggesting its potential as a diagnostic biomarker. For example, studies have shown that changes in the ratio of glycerophosphocholine (GPC) to phosphocholine (B91661) (PC), a pathway where GPE is also involved, can be a prognostic biomarker for the risk of ketosis in dairy cows. unime.it Similarly, elevated levels of GPE have been noted in certain cancers, such as melanoma, where it is associated with enhanced membrane phospholipid turnover. plos.org In the context of neurological disorders, monitoring GPE and other phospholipid metabolites could offer insights into disease progression and treatment response. researchgate.net

Further research is needed to establish definitive correlations between GPE concentrations in accessible biological fluids, such as blood or urine, and specific diseases. This requires large-scale clinical studies to validate GPE as a reliable and sensitive biomarker. The development of high-throughput and cost-effective analytical methods for quantifying GPE will be crucial for its integration into routine diagnostic practice.

Table 1: Potential Disease Associations with Altered this compound Levels

| Disease/Condition | Observed Change in GPE Levels | Potential Implication | Supporting Research |

| Melanoma | Increased | Enhanced membrane phospholipid turnover plos.org | Lutz et al. (2016) plos.org |

| Gastric Cancer | Increased post-treatment with ATO | Part of the metabolic response to therapy oup.com | Wang et al. (2017) oup.com |

| Bronchiolitis | Lower serum levels associated with lower risk of severe disease | Implication in systemic metabolic response to infection nih.gov | Hasegawa et al. (2022) nih.gov |

| Liver Fibrosis | Separable from other phosphodiesters in high-resolution imaging | Potential for non-invasive assessment researchgate.net | ResearchGate Publication (2025) researchgate.net |

Development of Therapeutic Strategies Modulating this compound Metabolism

Given the involvement of GPE in various disease processes, targeting its metabolic pathways presents a promising therapeutic avenue. Strategies could focus on either increasing or decreasing GPE levels, depending on the specific pathology. For instance, in conditions characterized by excessive cell proliferation and altered membrane metabolism, inhibiting the enzymes responsible for GPE production could be beneficial. Conversely, in neurodegenerative contexts where membrane integrity is compromised, enhancing GPE synthesis or supplementation might offer a protective effect. unime.it

Research into small molecule inhibitors or activators of enzymes like phospholipases and glycerophosphodiester phosphodiesterases, which are directly involved in GPE metabolism, is a critical next step. Furthermore, exploring the therapeutic potential of GPE analogues that can modulate its downstream effects without being rapidly metabolized could open up new treatment possibilities.

Comprehensive Understanding of Stereoisomeric Specificity and Biological Activities of this compound

This compound exists as stereoisomers, and it is crucial to understand how their specific three-dimensional structures influence their biological activity. numberanalytics.com The biological effects of L-alpha-glycerophosphorylethanolamine (also known as sn-glycero-3-phosphoethanolamine) may differ significantly from its enantiomer, sn-glycero-1-phosphoethanolamine. Most commercial preparations are a racemic mixture, which can confound experimental results.

Future research must focus on the stereospecific synthesis of GPE isomers and the subsequent characterization of their individual biological functions. This will allow for a more precise understanding of their roles in cellular processes and their potential as therapeutic agents. Investigating the specific enzymes that recognize and metabolize each stereoisomer will also be essential for elucidating their distinct metabolic fates and signaling properties.

Integration of Multi-Omics Data for Systems-Level Insights into this compound Biology

To gain a holistic understanding of GPE's role in complex biological systems, it is imperative to integrate data from various "omics" platforms. nih.govazolifesciences.com This systems biology approach combines metabolomics data on GPE levels with genomics, transcriptomics, and proteomics data to build comprehensive models of cellular function. bioscipublisher.comresearchgate.netnih.gov By correlating changes in GPE with alterations in gene expression, protein levels, and other metabolites, researchers can uncover novel regulatory networks and pathways influenced by GPE. nih.gov

This integrated approach can help to bridge the gap from genotype to phenotype, providing a more complete picture of how genetic variations impact GPE metabolism and, consequently, disease susceptibility. nih.gov For example, combining metabolomic profiles with genomic data can identify genetic polymorphisms that predispose individuals to altered GPE levels and associated health risks. Such insights are invaluable for the development of personalized medicine strategies targeting GPE metabolism. azolifesciences.com

Q & A

Basic: What analytical techniques are recommended for quantifying glycerophosphorylethanolamine (GPE) in biological tissues?

Answer:

GPE is quantified using ³¹P magnetic resonance spectroscopy (³¹P-MRS) , which non-invasively measures phosphometabolites in tissues. In hepatic fibrosis studies, GPE (a phosphodiester) decreases as fibrosis progresses, correlating with membrane degradation . For brain maturation studies, proton-decoupled ³¹P-MRS distinguishes GPE from phosphorylethanolamine (PE) and tracks age-dependent changes in myelination . Methodological considerations: